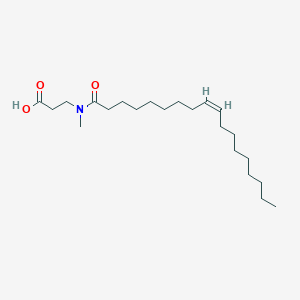

Oleoyl methyl beta-alanine

Description

Structure

2D Structure

Properties

CAS No. |

18289-85-5 |

|---|---|

Molecular Formula |

C22H41NO3 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

3-[methyl-[(Z)-octadec-9-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C22H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h10-11H,3-9,12-20H2,1-2H3,(H,25,26)/b11-10- |

InChI Key |

ZRNBEAAEJJLWTJ-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCC(=O)O |

Other CAS No. |

18289-85-5 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Oleoyl Methyl Beta Alanine

Precursor Chemistry: N-Oleoyl Glycine (B1666218) as a Synthetic Starting Material

The synthesis of Oleoyl (B10858665) methyl beta-alanine (B559535) and its analogs often begins with the foundational molecule, N-Oleoyl Glycine (OlGly). nih.govdiva-portal.org OlGly is an endogenous fatty acid amide that is structurally related to the endocannabinoid anandamide (B1667382). nih.gov Its synthesis can be achieved through the condensation of oleoyl chloride with glycine. fda.gov In a typical laboratory preparation, oleoyl chloride is added dropwise to an aqueous solution containing the sodium salt of glycine. fda.gov The pH of the reaction is maintained between 9 and 12.5 through the simultaneous addition of a sodium hydroxide (B78521) solution, with the temperature kept below 35°C. fda.gov After stirring, the solution is acidified and extracted to yield N-Oleoyl Glycine. fda.gov

The biological relevance of N-Oleoyl Glycine has spurred interest in its chemical modification. nih.govmdpi.com However, its therapeutic potential is often limited by its rapid in vivo degradation by enzymes such as fatty acid amide hydrolase (FAAH). researchgate.netorgsyn.org This susceptibility to hydrolysis has necessitated the development of more stable analogs.

Methylation Methodologies for Amide Bond Stabilization

To counteract the rapid enzymatic degradation of N-Oleoyl Glycine, researchers have explored methylation as a key strategy to enhance the stability of the amide bond. researchgate.netorgsyn.orgontosight.ai The introduction of a methyl group, particularly at the alpha-carbon to the amide nitrogen, can sterically hinder the approach of hydrolytic enzymes like FAAH, thereby prolonging the molecule's duration of action. researchgate.netorgsyn.org This concept has been successfully applied to other bioactive lipids, such as the methylation of anandamide to create methanandamide, which exhibits reduced susceptibility to FAAH degradation. mdpi.com

The synthesis of methylated analogs generally involves the use of methylated amino acid precursors. For instance, in the synthesis of N-acyl alanine (B10760859) methyl esters, L-alanine methyl ester hydrochloride can be used as a starting material. nih.gov A general method for the synthesis of N-acyl amino acids involves the coupling of an acyl chloride with the desired amino acid in a biphasic solvent system, such as acetone (B3395972) and water, in the presence of a base like potassium carbonate. nih.gov The reaction mixture is typically stirred overnight at room temperature before acidification and extraction to isolate the N-acylated product. nih.gov This methodology can be adapted for the synthesis of Oleoyl methyl beta-alanine by utilizing methyl beta-alanine as the amino acid precursor.

Exploration of this compound Analogs and Derivatives

The rationale of enhancing metabolic stability has driven the synthesis and evaluation of various analogs of N-Oleoyl Glycine. These derivatives aim to retain or improve upon the biological activity of the parent compound while exhibiting a more favorable pharmacokinetic profile.

Synthesis of Dimethylated Oleoyl Glycine (HU596) and Related Compounds

Following the successful synthesis of the monomethylated analog, N-Oleoyl Alanine (OlAla or HU595), researchers have also synthesized a dimethylated version, referred to as HU596. nih.govresearchgate.netnih.gov While the specific synthetic route for HU596 is not detailed in the provided research, it would logically involve the acylation of a dimethylated glycine derivative with oleoyl chloride.

N-Oleoyl Alanine (HU595) itself is synthesized by coupling oleoyl chloride with alanine. researchgate.net This monomethylated analog has demonstrated enhanced stability compared to N-Oleoyl Glycine. researchgate.net Research has shown that HU595 interferes with the somatic and aversive effects of naloxone-precipitated morphine withdrawal for a longer duration than its non-methylated counterpart. nih.gov However, the dimethylated analog, HU596, was found to be ineffective in the same model. nih.gov

| Compound Name | Structure | Key Research Finding |

| N-Oleoyl Glycine (OlGly) | Oleic acid linked to glycine via an amide bond. | Endogenous lipid that is rapidly deactivated by amidases. nih.gov |

| N-Oleoyl Alanine (OlAla, HU595) | Monomethylated analog of OlGly. | More stable than OlGly with a longer duration of action in interfering with morphine withdrawal. researchgate.netnih.gov |

| Dimethylated Oleoyl Glycine (HU596) | Dimethylated analog of OlGly. | Was not effective in interfering with the aversive effects of naloxone-precipitated morphine withdrawal. nih.gov |

Rationale for Chemical Modification to Enhance Molecular Stability

The primary driver for the chemical modification of N-Oleoyl Glycine is to overcome its inherent metabolic instability. nih.govresearchgate.netorgsyn.org Endogenous N-Oleoyl Glycine is susceptible to rapid enzymatic hydrolysis, which limits its therapeutic utility. nih.gov The enzyme fatty acid amide hydrolase (FAAH) is a key player in the degradation of N-Oleoyl Glycine and other related fatty acid amides. researchgate.netorgsyn.org

By introducing methyl groups near the amide linkage, as seen in N-Oleoyl Alanine and Dimethylated Oleoyl Glycine, the aim is to create steric hindrance that impedes the access of FAAH to the scissile amide bond. researchgate.net This modification is intended to slow down the rate of hydrolysis, thereby increasing the half-life and bioavailability of the compound in biological systems. researchgate.netorgsyn.org The enhanced stability of N-Oleoyl Alanine (HU595) compared to N-Oleoyl Glycine supports this rationale, demonstrating that even a single methyl group can significantly prolong the molecule's activity. researchgate.netnih.gov

| Precursor/Analog | Key Structural Feature | Rationale for Synthesis/Modification |

| N-Oleoyl Glycine | Glycine backbone | Endogenous signaling molecule with therapeutic potential but rapid degradation. nih.gov |

| N-Oleoyl Alanine (HU595) | Alanine backbone (monomethylated glycine) | To increase metabolic stability by sterically hindering FAAH-mediated hydrolysis. researchgate.netorgsyn.org |

| Dimethylated Oleoyl Glycine (HU596) | Dimethylated glycine backbone | Further exploration of methylation to potentially enhance stability and activity. nih.govnih.gov |

Molecular Interactions and Receptor Modulatory Mechanisms of Oleoyl Methyl Beta Alanine

Investigation of Cannabinoid Receptor 1 (CB1) System Modulation

Oleoyl (B10858665) methyl beta-alanine (B559535), specifically the well-studied analog N-Oleoyl alanine (B10760859) (OlAla), indirectly modulates the Cannabinoid Receptor 1 (CB1) system. mdpi.comresearchgate.net The CB1 receptor is one of the most abundant G protein-coupled receptors (GPCRs) in the brain and a critical component of the endocannabinoid system, regulating functions such as pain, mood, and synaptic transmission. biorxiv.orgmdpi.com

While OlAla itself may not be a direct, high-potency agonist at the CB1 receptor in the same manner as endocannabinoids like anandamide (B1667382), its biological effects are, in part, dependent on a functional CB1 system. mdpi.comresearchgate.net Studies have shown that the effects of OlAla can be prevented by the administration of a CB1 receptor antagonist. researchgate.netresearchgate.net This suggests that OlAla's mechanism of action relies on the downstream signaling or ambient tone of the CB1 receptor, which it may enhance by interacting with other related molecular targets. mdpi.com This modulation occurs without producing the typical negative side effects associated with direct CB1 agonists. mdpi.com The interaction is crucial, as high expression of CB1 receptors is found in various tissues where OlAla exerts its effects. mdpi.com

Elucidation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

A primary mechanism of action for Oleoyl methyl beta-alanine is its role as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.netresearchgate.net PPARs are ligand-activated nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver. nih.gov

In vitro studies have confirmed that N-Oleoyl alanine (OlAla) directly activates PPARα. researchgate.netresearchgate.net This agonistic activity is demonstrated by the compound's ability to induce the expression of PPARα downstream genes. researchgate.net The functional significance of this interaction is highlighted in studies where the biological effects of OlAla were blocked by the use of a PPARα antagonist. researchgate.netresearchgate.net This finding establishes a clear link between the activation of PPARα and the resulting physiological responses attributed to OlAla. researchgate.net

| Receptor/Target | Interaction Type | Evidence |

| PPARα | Agonist | In vitro assays confirm direct activation. researchgate.netresearchgate.net |

| Effects are blocked by PPARα antagonists. researchgate.netresearchgate.net |

Enzymatic Regulation: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). researchgate.netresearchgate.net FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide and other related signaling molecules like N-Oleoyl glycine (B1666218) (OlGly). mdpi.comnih.gov By breaking down these signaling lipids, FAAH terminates their action.

The development of N-Oleoyl alanine (OlAla) was a direct result of efforts to create a more metabolically stable analog of OlGly, which is rapidly hydrolyzed by FAAH. researchgate.net The addition of a methyl group to the structure of the parent compound stabilizes the molecule, making it less susceptible to FAAH degradation. mdpi.comresearchgate.net This methylation is a known strategy to prolong the duration of action of bioactive lipids. mdpi.com

| Enzyme | Interaction Type | Rationale & Evidence |

| FAAH | Inhibitor | Methylated structure provides resistance to degradation. mdpi.comresearchgate.net |

| Confirmed by in vitro inhibition assays. researchgate.netresearchgate.net | ||

| Leads to prolonged action compared to rapidly degraded analogs like OlGly. researchgate.net |

Other Putative Molecular Targets and Signaling Pathways

Beyond its well-documented interactions with the CB1 receptor system, PPARα, and FAAH, this compound and other N-acyl amino acids are part of a complex lipid signaling system known as the "endocannabinoidome". researchgate.net This expanded system includes a wide array of lipid mediators, their metabolic enzymes, and their receptors. While the primary targets for N-Oleoyl alanine (OlAla) have been identified as PPARα and FAAH, its structural similarity to other N-acyl amino acids suggests potential interactions with other pathways. mdpi.comresearchgate.net

For instance, some N-acyl amino acids have been shown to interact with other members of the PPAR family or transient receptor potential (TRP) channels. mdpi.com However, specific research confirming OlAla's direct activity on these other targets is less established than its effects on PPARα and FAAH. mdpi.comresearchgate.netresearchgate.net Its mechanism of modulating the CB1 system appears to be indirect, likely resulting from its inhibition of FAAH, which in turn elevates the levels of endogenous CB1 ligands like anandamide. mdpi.com Further research is needed to fully delineate all potential molecular targets and signaling cascades affected by this compound.

Biochemical Pathways and Metabolic Fate of Oleoyl Methyl Beta Alanine

Biosynthetic Pathways of the Beta-Alanine (B559535) Moiety within Lipid Conjugates

Beta-alanine is the only naturally occurring β-amino acid and serves as a crucial precursor for various biologically important compounds. frontiersin.org Its synthesis is not universal, with different organisms employing distinct metabolic routes. The formation of the beta-alanine component of lipid conjugates relies on these fundamental pathways.

Several major biosynthetic pathways for beta-alanine have been identified:

Decarboxylation of L-Aspartate: In many prokaryotes, the primary route to beta-alanine is the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC). frontiersin.orgbio-rad.comresearchgate.net This is considered a highly efficient and widely studied method for beta-alanine production. frontiersin.org

Reductive Pyrimidine Degradation: In this pathway, uracil (B121893) is converted through several steps to N-carbamoyl-beta-alanine, which is then hydrolyzed by the enzyme β-ureidopropionase to yield beta-alanine, carbon dioxide, and ammonia. bio-rad.comnih.gov

Polyamine Metabolism: In organisms like plants and yeast, beta-alanine can be synthesized from the polyamines spermine (B22157) and spermidine. nih.gov These molecules are catabolized to produce 1,3-diaminopropane, which is subsequently oxidized to 3-aminopropanal (B1211446) and then further oxidized to beta-alanine by an aldehyde dehydrogenase. bio-rad.comnih.gov

The conjugation of the synthesized beta-alanine to an acyl group like oleic acid to form an N-acyl amino acid is a separate enzymatic step. Generally, the formation of NAAAs can occur through direct condensation of a fatty acid (or its CoA derivative) with the amino acid. mdpi.com Enzymes such as peptidase M20 domain containing 1 (PM20D1) have been shown to catalyze this condensation reaction for various NAAAs. nih.govwikipedia.org

Enzymatic Biotransformation and Degradation Pathways of Oleoyl (B10858665) methyl beta-alanine

The metabolic fate of N-acyl amino acids, including their degradation and modification, is controlled by a network of enzymes. While specific enzymes acting on Oleoyl methyl beta-alanine have not been fully characterized, the pathways can be extrapolated from studies on structurally similar N-acyl amino acids, particularly N-oleoyl alanine (B10760859) (OlAla).

Hydrolysis of the Amide Bond: The primary route for the inactivation of most NAAAs is the hydrolysis of the amide bond, which separates the fatty acid from the amino acid. Two key enzymes are responsible for this process:

Fatty Acid Amide Hydrolase (FAAH): This intracellular serine hydrolase is a major enzyme responsible for the degradation of a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382) and various NAAAs. elifesciences.orgnih.govnih.gov FAAH is known to hydrolyze N-oleoyl glycine (B1666218) (OlGly) and its methylated analog, N-oleoyl alanine. researchgate.netnih.gov Given the structural similarity, FAAH is a probable catalyst for the hydrolysis of the oleoyl-beta-alanine amide bond.

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is unique in that it can function bidirectionally, catalyzing both the synthesis (condensation) and hydrolysis of NAAAs in the extracellular space. wikipedia.orgelifesciences.orgpnas.org PM20D1 has a broad substrate scope and is a key regulator of circulating NAAAs. elifesciences.orgreactome.org

Modification of the Acyl Chain: The oleoyl fatty acid tail can also be a target for enzymatic modification.

Hydroxylation: Cytochrome P450 enzymes, such as CYP4F2 in humans, are known to catalyze the omega-hydroxylation of the fatty acid chain of certain NAAAs, like N-oleoyl-leucine. nih.gov This process creates a more diverse family of related lipid metabolites. nih.gov It is plausible that this compound could undergo similar modifications.

Hydrolysis of the Methyl Ester: The methyl ester group on the beta-alanine moiety represents another potential site for biotransformation. Esterases present in plasma and tissues could hydrolyze this bond, converting this compound into N-oleoyl-beta-alanine. This type of hydrolysis is a common metabolic reaction for ester-containing compounds. google.com

Endogenous Levels and Regional Distribution in Preclinical Models

Direct measurements of endogenous this compound in tissues are not widely reported. However, extensive data exists for its close structural analogs, N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla), in preclinical rodent models. These findings provide a valuable proxy for understanding the likely distribution and concentrations of related N-acyl amino acids.

Endogenous levels of OlGly are generally higher than those of OlAla. In mice, baseline whole brain concentrations of OlGly are approximately 16 pmol/g, while OlAla levels are about tenfold lower at 1.6 pmol/g. nih.gov In rats, OlAla was detected in the amygdala at approximately 150 pmol/g tissue but was not found in the nucleus accumbens. frontiersin.org Following exogenous administration, both compounds can be measured at significantly higher concentrations in the brain and plasma, confirming they cross the blood-brain barrier. nih.govnih.govresearchgate.net

The table below summarizes the reported endogenous and post-administration concentrations of N-oleoyl glycine and N-oleoyl alanine in preclinical models.

| Compound | Model | Tissue | Condition | Concentration (pmol/g or pmol/mL) | Reference |

|---|---|---|---|---|---|

| N-oleoyl glycine (OlGly) | Mouse (ICR) | Whole Brain | Endogenous | 16 ± 7 pmol/g | nih.gov |

| N-oleoyl alanine (OlAla) | Mouse (ICR) | Whole Brain | Endogenous | 1.6 ± 1.4 pmol/g | nih.gov |

| N-oleoyl glycine (OlGly) | Mouse | Plasma | Endogenous | Below Limit of Quantitation | nih.gov |

| N-oleoyl alanine (OlAla) | Mouse | Plasma | Endogenous | Below Limit of Quantitation | nih.gov |

| N-oleoyl alanine (OlAla) | Rat (Sprague-Dawley) | Amygdala | Endogenous | 150 ± 27.1 pmol/g | frontiersin.org |

| N-oleoyl glycine (OlGly) | Mouse (ICR) | Whole Brain | Post-administration (60 mg/kg) | 336 ± 59 pmol/g | nih.gov |

| N-oleoyl alanine (OlAla) | Mouse (ICR) | Whole Brain | Post-administration (60 mg/kg) | 379 ± 100 pmol/g | nih.gov |

| N-oleoyl glycine (OlGly) | Mouse (ICR) | Plasma | Post-administration (60 mg/kg) | 14,000 ± 1,600 pmol/mL | nih.gov |

| N-oleoyl alanine (OlAla) | Mouse (ICR) | Plasma | Post-administration (60 mg/kg) | 8,400 ± 3,500 pmol/mL | nih.gov |

Metabolic Interrelationships with Other Endogenous Lipid Mediators

The metabolism of this compound is intrinsically linked to the broader network of lipid signaling molecules, often referred to as the "endocannabinoidome". mdpi.comnih.gov This crosstalk occurs primarily through shared enzymes and precursor pools.

The enzymes FAAH and PM20D1 represent major hubs of metabolic regulation. FAAH not only degrades NAAAs but is also the primary catabolic enzyme for N-acylethanolamines (NAEs), such as anandamide and oleoylethanolamide (OEA). nih.govuniversiteitleiden.nl Furthermore, FAAH mediates the degradation of N-acyl taurines (NATs). wikipedia.org Therefore, the levels and activity of FAAH create a direct metabolic link between these distinct families of signaling lipids. Inhibition or genetic deletion of FAAH leads to a concurrent elevation of its various substrates, demonstrating this shared metabolic fate. nih.gov

The relationship between PM20D1 and FAAH illustrates a sophisticated division of labor, with PM20D1 regulating circulating, extracellular NAAAs and FAAH controlling intracellular levels. elifesciences.orgnih.gov This dual control allows for precise spatial regulation of NAAA signaling.

Furthermore, NAAAs can be metabolically related through sequential modifications. For instance, N-oleoyl alanine was developed as a more metabolically stable analog of N-oleoyl glycine, based on the principle that methylation near the amide bond could reduce the rate of hydrolysis by FAAH. researchgate.netnih.govnih.gov While both are endogenous, their relative concentrations and metabolic stability influence their distinct signaling roles. nih.gov The biosynthesis of related lipids like OEA follows a different path, originating from the phospholipid N-acyl-phosphatidylethanolamine (NAPE), highlighting the diverse strategies the body uses to generate this wide array of lipid mediators. universiteitleiden.nlwikipedia.org

Structure Activity Relationship Sar Studies of Oleoyl Methyl Beta Alanine and Its Analogs

Impact of N-Methylation on Molecular Stability and Duration of Biological Action

N-methylation, the substitution of the amide proton with a methyl group, is a key chemical modification that significantly enhances the pharmacokinetic properties of amino acid and peptide-based molecules. nih.govresearchgate.net This modification has a profound impact on the molecular stability of Oleoyl (B10858665) methyl beta-alanine (B559535), primarily by increasing its resistance to enzymatic degradation.

The amide bond in N-acyl amino acids is susceptible to hydrolysis by various amidases and proteases. The presence of the N-methyl group provides steric hindrance, effectively shielding the amide bond from enzymatic attack. This increased metabolic stability means the compound persists longer in biological systems, leading to a prolonged duration of action. researchgate.netnih.gov Studies on analogous N-acyl amino acids have demonstrated that methylation can result in remarkable metabolic stability and an extended half-life. nih.gov Furthermore, N-methylation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its bioavailability for pharmacological purposes. nih.govresearchgate.net

| Molecular Feature | Impact of N-Methylation | Consequence for Biological Action |

|---|---|---|

| Amide Bond | Increased steric hindrance | Enhanced resistance to enzymatic hydrolysis |

| Metabolic Stability | Significantly increased | Prolonged biological half-life |

| Lipophilicity | Increased | Potentially improved membrane permeability and bioavailability researchgate.net |

| Hydrogen Bonding | Elimination of amide proton as a hydrogen bond donor | Altered receptor binding interactions and conformational preferences rsc.org |

Comparative Analysis of Oleoyl methyl beta-alanine and N-Oleoyl Glycine (B1666218) SAR

Comparing this compound with N-Oleoyl Glycine (NOG) reveals critical SAR insights based on two key structural differences: the amino acid backbone (beta-alanine vs. alpha-glycine) and the presence of N-methylation.

Amino Acid Structure : Glycine is the simplest alpha-amino acid, while beta-alanine is a beta-amino acid, meaning its amino group is attached to the beta-carbon, one atom further from the carboxyl group than in alpha-amino acids. researchgate.net This extra methylene (B1212753) group in the beta-alanine backbone increases the flexibility and alters the spatial relationship between the amide bond and the carboxylate headgroup. This structural variance can significantly influence how the molecule fits into a receptor binding pocket or interacts with an enzyme's active site. For instance, N-Oleoyl Glycine is a known non-competitive inhibitor of the glycine transporter GLYT2, a function that is highly specific to its structure. nih.gov The different backbone of beta-alanine would likely result in a different affinity or mechanism of action at such transporters.

N-Methylation : As discussed, N-methylation stabilizes the amide bond. N-Oleoyl Glycine, lacking this modification, is more susceptible to rapid degradation by enzymes like fatty acid amide hydrolase (FAAH). nih.gov In contrast, this compound would be expected to have a much longer duration of action. Studies comparing N-oleoyl glycine with its methylated alpha-amino acid counterpart, N-oleoyl alanine (B10760859), have shown that the methylated version has significantly enhanced stability and prolonged action, a principle that directly applies to the beta-alanine analog. nih.gov

| Structural Feature | This compound | N-Oleoyl Glycine | Impact on SAR |

|---|---|---|---|

| Amino Acid Type | Beta-amino acid | Alpha-amino acid | Alters molecular geometry, flexibility, and fit in binding sites. |

| N-Methylation | Present | Absent | Increases metabolic stability and duration of action for the beta-alanine analog. nih.gov |

| Biological Target Example | Hypothesized to have distinct receptor/enzyme interactions | Inhibitor of glycine transporter GLYT2 nih.gov | Specificity is determined by the combination of the headgroup and fatty acid tail. |

Influence of Fatty Acid Chain Modifications on Receptor Affinity and Enzyme Inhibition

The oleoyl (18:1) fatty acid chain is a crucial determinant of the biological activity of this compound, primarily governing its interaction with hydrophobic binding pockets in receptors and enzymes. Modifications to this chain's length, degree of saturation, and branching can systematically alter the compound's affinity and inhibitory potency.

Chain Length : The length of the acyl chain is critical for optimal binding. For many N-acyl compounds, there is an optimal chain length for activity at a specific target. Chains that are too short may not engage effectively with the full length of a hydrophobic binding pocket, leading to reduced affinity. Conversely, chains that are excessively long may introduce steric clashes or unfavorable conformations, also decreasing activity.

Saturation : The presence and position of double bonds affect the chain's conformation. The cis-double bond in the oleoyl chain introduces a kink, which can be essential for proper orientation within a binding site. Saturated chains (like stearoyl) are more flexible and linear, while polyunsaturated chains have more rigid, defined shapes. These conformational differences directly impact receptor affinity.

Enzyme Inhibition : In the context of enzyme inhibition, the fatty acid tail often acts as an anchor, positioning the active headgroup correctly within the catalytic site. For example, in the inhibition of fatty acid metabolism enzymes, modifications to the acyl chain can directly influence the inhibitory concentration (IC₅₀).

| Fatty Acid Chain | Chain Length | Unsaturation | Predicted Relative IC₅₀ | Rationale |

|---|---|---|---|---|

| Myristoyl | 14 | 0 | Higher | Suboptimal length for hydrophobic pocket engagement. |

| Palmitoyl | 16 | 0 | Moderate | Improved hydrophobic interaction over shorter chains. |

| Stearoyl | 18 | 0 | Low | Optimal length but lacks conformational kink of oleoyl chain. |

| Oleoyl | 18 | 1 (cis-Δ9) | Lowest | Optimal length and conformation for binding site fit. |

| Linoleoyl | 18 | 2 (cis-Δ9,12) | Low-Moderate | Increased rigidity from second double bond may slightly alter optimal fit. |

Conformational Analysis and Ligand-Receptor Binding Hypotheses

The binding of this compound to a target receptor is governed by its three-dimensional conformation, which is influenced by both the N-methylation and the beta-alanine structure.

Conformational Effects of N-Methylation : The N-methyl group imposes significant steric hindrance, restricting rotation around the N-Cα bond and limiting the available conformational space of the molecule. rsc.orgsemanticscholar.org This pre-organization can be advantageous, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity. Furthermore, the removal of the amide proton prevents it from acting as a hydrogen bond donor, which fundamentally changes its potential interactions with a receptor. Instead, the amide oxygen remains a hydrogen bond acceptor.

Ligand-Receptor Binding Hypothesis : A plausible binding hypothesis for this compound at a G protein-coupled receptor (GPCR) or other membrane protein involves a two-part interaction. The long, hydrophobic oleoyl chain is hypothesized to insert into a deep, hydrophobic pocket or tunnel within the transmembrane domain of the receptor. nih.gov This interaction would serve to anchor the ligand. The more specific interactions determining receptor activation and selectivity would occur via the N-methyl beta-alanine headgroup at the more solvent-exposed, extracellular entrance to the binding pocket. The carboxylate group could form ionic bonds or hydrogen bonds with basic residues (like arginine or lysine), while the N-methyl group and beta-alanine backbone would make specific van der Waals or hydrophobic contacts with the receptor surface. The unique conformation imposed by the N-methylation and the spacing provided by the beta-alanine backbone would be critical for achieving a precise fit required for receptor activation. mdpi.com

Analytical Methodologies for Quantitative and Qualitative Analysis of Oleoyl Methyl Beta Alanine

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Development and Validation

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as the primary analytical technique for the quantification of Oleoyl (B10858665) methyl beta-alanine (B559535) due to its superior sensitivity and selectivity. nih.govresearchgate.net The development of a robust HPLC-MS/MS method involves several critical steps, including the optimization of chromatographic separation and mass spectrometric detection.

A typical method employs a reverse-phase C18 column for chromatographic separation. nih.gov The mobile phases are generally composed of an aqueous component with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution is often used to effectively separate Oleoyl methyl beta-alanine from other matrix components.

The mass spectrometer is usually a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov The optimization of MRM transitions (a specific precursor ion to product ion fragmentation) is a critical step in method development. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments resulting from the collision-induced dissociation of the parent molecule.

Method validation is performed to ensure the reliability and reproducibility of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. nih.govresearchgate.net

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| HPLC System | Standard High-Performance Liquid Chromatograph |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Strategies for Enhanced Sensitivity and Selectivity in Lipidomic Analysis

The analysis of N-acyl amino acids like this compound within a complex lipidome presents challenges due to their often low abundance and the presence of interfering species. mdpi.comnih.gov Several strategies can be employed to enhance the sensitivity and selectivity of the analysis.

One key strategy is the optimization of sample preparation to enrich the analyte of interest and remove interfering substances. nih.gov This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction solvent is critical; for instance, a mixture of methanol and chloroform (B151607) can be effective for extracting lipids from biological matrices. nih.gov

In terms of mass spectrometry, high-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, can provide increased selectivity by allowing for the determination of the elemental composition of ions based on their accurate mass. rsc.org This can help to differentiate this compound from other compounds with the same nominal mass.

Chemical derivatization is another approach to improve sensitivity. mdpi.com By attaching a chemical tag to the molecule, its ionization efficiency can be increased, leading to a stronger signal in the mass spectrometer. However, this adds complexity to the sample preparation and requires careful validation. mdpi.com

Chromatographic Separation Challenges and Solutions for Isobaric Compounds

A significant challenge in the analysis of this compound is the presence of isobaric compounds, which are molecules with the same nominal mass but different structures. mdpi.com These can co-elute with the analyte of interest, leading to inaccurate quantification. Isobars can include other N-acyl amino acids with different fatty acyl chains or amino acid head groups, as well as other classes of lipids.

To overcome this challenge, the chromatographic method must be highly optimized to achieve baseline separation of the target analyte from its isobars. nih.gov This can be accomplished by systematically evaluating different stationary phases (columns), mobile phase compositions, and gradient profiles. mdpi.com For particularly challenging separations, two-dimensional liquid chromatography (2D-LC) can be employed to provide a significant increase in peak capacity and resolving power.

Ion mobility mass spectrometry (IM-MS) is an advanced technique that can separate ions in the gas phase based on their size, shape, and charge. core.ac.uk This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, which can be highly effective for resolving isobaric interferences. core.ac.uk

Quantitative Determination in Biological Matrices for Preclinical Research

The quantitative determination of this compound in biological matrices such as plasma, brain, and other tissues is essential for preclinical research to understand its pharmacokinetics and pharmacodynamics. nih.gov This requires a validated bioanalytical method that is accurate, precise, and robust. researchgate.net

The process typically begins with the homogenization of the tissue sample, followed by protein precipitation and extraction of the lipids. nih.gov An internal standard, which is a structurally similar compound that is not endogenously present in the sample, is added at the beginning of the sample preparation process to correct for any variability in the extraction and analysis. A deuterated version of this compound would be an ideal internal standard.

A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound. nih.gov The concentration of the analyte in the biological samples is then determined by comparing its response to that of the internal standard and interpolating from the calibration curve.

The validation of the method in the specific biological matrix is crucial. rsc.org This involves assessing parameters such as recovery, which measures the efficiency of the extraction process, and matrix effect, which evaluates the influence of other components in the matrix on the ionization of the analyte. nih.gov

Table 2: Illustrative Validation Parameters for the Quantitative Analysis of this compound in a Biological Matrix

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery (%) | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

Preclinical Research Applications and Biological System Interactions of Oleoyl Methyl Beta Alanine

Investigation of Neuromodulatory Roles in Preclinical Behavioral Models

Preclinical behavioral models are essential tools for investigating the effects of compounds on behavior, offering insights into potential neuromodulatory roles. While research specifically on Oleoyl (B10858665) methyl beta-alanine (B559535) is limited, studies on the closely related parent compound, N-oleoyl-alanine (OlAla), provide significant findings in animal models of opioid withdrawal. mdpi.com

In a key preclinical study, orally administered OlAla was evaluated for its effects on opioid withdrawal behaviors in rats. The research demonstrated that OlAla could prevent withdrawal-induced diarrhea and abdominal contractions. mdpi.com Furthermore, it was shown to block the acute opioid withdrawal-induced conditioned place preference, a model used to assess the affective, or emotional, components of withdrawal. mdpi.com These findings suggest that N-oleoyl-alanine can interfere with both the somatic and affective symptoms associated with opioid withdrawal in preclinical settings. mdpi.com

Common behavioral tests used in preclinical neuromodulatory research, although not all have been specifically reported with Oleoyl methyl beta-alanine, include:

The Tail Suspension Test: This model is widely used for screening potential antidepressant activity in mice. nih.govnih.gov It is based on the principle that mice subjected to the stress of being suspended by their tails will develop an immobile posture, and antidepressant compounds tend to reverse this immobility. nih.gov

The Forced Swim Test: Similar to the tail suspension test, this test assesses antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. nih.govnih.gov Active, escape-oriented behaviors are contrasted with passive, immobile postures. nih.gov

The Elevated Plus Maze: This test is a standard for measuring anxiety-like behavior in rodents. nih.gov The apparatus consists of two open arms and two enclosed arms, and the test is based on the rodent's natural aversion to open spaces. nih.gov An increase in the time spent in the open arms is interpreted as a reduction in anxiety. frontiersin.org

The research on N-oleoyl-alanine demonstrated its efficacy in mitigating specific withdrawal-related behaviors without producing independent effects on locomotion, body temperature, or nociception in rats. mdpi.com

Table 1: Effects of N-Oleoyl-alanine (OlAla) on Somatic Withdrawal Signs in Heroin-Dependent Rats Data derived from preclinical studies in male rats.

| Somatic Sign | Effect of Heroin Withdrawal (vs. Saline) | Effect of 5 mg/kg Oral OlAla Pretreatment |

| Diarrhea | Significant Increase | Prevented Withdrawal-Induced Increase |

| Abdominal Contractions | Significant Increase | Prevented Withdrawal-Induced Increase |

| Suppressed Locomotion | Significant Decrease | No Significant Interference |

| Mouthing Movements | Significant Increase | No Significant Interference |

Impact on Neurochemical Alterations in Central Nervous System Pathways in Preclinical Models

The behavioral effects of N-acyl amino acids are underpinned by their interactions with central nervous system pathways. Research indicates that compounds like N-oleoyl-alanine are involved in the neurochemical responses associated with opioid withdrawal. mdpi.com The precise mechanisms for this compound are still under investigation, but studies of related molecules provide a framework for its likely actions.

The effects of the related lipid N-oleoylglycine (OlGly) have been shown to be mediated through its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). mdpi.com The actions of OlGly on opioid withdrawal are reversed by blocking either PPARα or the cannabinoid-1 (CB1) receptor, suggesting a complex interplay between these signaling systems. mdpi.com It is hypothesized that N-oleoyl-alanine likely operates through similar neurochemical pathways. mdpi.com

Furthermore, the beta-alanine component of the molecule is known to interact with neurotransmitter systems. Studies using in vivo microdialysis in rats have shown that local perfusion of beta-alanine into the nucleus accumbens (nAc), a critical brain region for reward and motivation, increases dopamine (B1211576) output. nih.govresearchgate.net This effect was blocked by strychnine, indicating that the mechanism involves strychnine-sensitive glycine (B1666218) receptors (GlyRs). nih.govresearchgate.net The modulation of dopamine levels in the nAc via GlyRs is a significant finding, as this pathway is implicated in the reinforcing properties of various substances. nih.govelifesciences.org Lowering endogenous taurine (B1682933) levels by administering beta-alanine has also been explored in studies of ethanol-induced dopamine release, highlighting the intricate relationships between these amino acids in modulating central nervous system pathways. nih.gov

Research into Potential as a Biomarker in Preclinical Disease States

A biomarker is an objective measure that can indicate a particular disease state or biological process. The identification of reliable biomarkers, especially during the preclinical stages of a disease, is a major goal in medical research. eurekalert.orgnih.gov For neurodegenerative conditions like Alzheimer's disease, research has focused on substances found in cerebrospinal fluid (CSF) and blood that appear before clinical symptoms manifest. eurekalert.orgbarcelonabeta.org These include proteins such as Aβ1-42, t-tau, and p-tau, as well as other molecules like mitochondrial DNA (mtDNA). eurekalert.org

Metabolomic studies, which analyze the profile of small molecules in biological samples, are increasingly used to identify potential biomarkers for neurological disorders such as Amyotrophic Lateral Sclerosis (ALS). nih.gov Such research has investigated plasma levels of various metabolites, including creatine (B1669601) and amino acids, to find patterns associated with disease presence or progression. nih.gov

However, within the reviewed scientific literature, there is no specific evidence of this compound or its parent compound, N-oleoyl-alanine, being investigated as a potential biomarker in preclinical models of disease. While its role in modulating neurochemical pathways is established, its utility as an indicator of specific pathological states has not been a prominent area of research.

Broader Implications in Lipid Metabolism Research

The study of this compound and related N-acyl amino acids has broader implications for understanding lipid metabolism and signaling. These molecules are part of a larger family of bioactive lipids that regulate a wide array of physiological functions.

A key aspect of their role in lipid metabolism is the interaction with enzymes like fatty acid amide hydrolase (FAAH). mdpi.com FAAH is the primary enzyme responsible for the degradation of a class of endogenous cannabinoid signaling lipids known as N-acylethanolamines, including anandamide (B1667382). By inhibiting FAAH, compounds can increase the levels of these signaling lipids, thereby modulating processes they control, such as pain, inflammation, and mood. The finding that the related compound N-oleoylglycine inhibits FAAH positions this entire class of molecules, including N-oleoyl-alanine, as important subjects in lipid signaling research. mdpi.com This interaction connects them directly to the endocannabinoid system, a crucial lipid-based signaling network in the central nervous system and periphery. The exploration of these compounds contributes to a deeper understanding of how lipid metabolites function as signaling molecules, influencing intercellular communication and maintaining physiological homeostasis.

Future Research Directions and Unexplored Avenues for Oleoyl Methyl Beta Alanine

Advanced Spectroscopic and Structural Biology Approaches

The precise three-dimensional structure of Oleoyl (B10858665) methyl beta-alanine (B559535) and its conformation in various environments are fundamental to understanding its interaction with biological systems. While basic characterization has been performed, advanced techniques could provide unprecedented insight. Future research should focus on employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D-NMR (COSY, HSQC, HMBC), to definitively map its covalent structure and determine its preferred conformation in different solvent systems that mimic biological media.

X-ray crystallography could provide the definitive solid-state structure, offering precise bond angles and lengths. A significant, albeit challenging, avenue would be the co-crystallization of Oleoyl methyl beta-alanine with its biological targets once they are identified. Such structural biology approaches, including cryo-electron microscopy (cryo-EM) for larger protein complexes, would be invaluable for visualizing the exact binding mode and the key molecular interactions driving its biological activity.

Table 1: Potential Spectroscopic and Structural Biology Techniques for Future Research

| Technique | Objective | Potential Insights |

| 2D-NMR Spectroscopy | Determine solution-state conformation and intramolecular interactions. | Understanding of the molecule's flexibility and shape in a physiological-like environment. |

| X-ray Crystallography | Elucidate the precise solid-state three-dimensional structure. | Definitive bond lengths, angles, and crystal packing; basis for computational models. |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of the compound when bound to large protein targets. | Visualization of the binding pocket and interaction with macromolecular complexes. |

| Mass Spectrometry (MS) | Characterize fragmentation patterns and identify metabolites. | Confirmation of molecular weight and elemental composition; pathway for metabolic studies. |

Computational Chemistry and Molecular Dynamics Simulations in Ligand-Target Interactions

Computational methods are powerful tools for predicting and explaining the behavior of molecules like this compound at the atomic level. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule in aqueous environments and within lipid bilayers, providing insights into how it approaches and partitions into cell membranes.

Once putative biological targets are identified, molecular docking studies can predict the most likely binding poses of this compound within the target's active site. These docking studies, followed by more rigorous MD simulations of the ligand-protein complex, can help to elucidate the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the binding. This computational approach can also guide the rational design of new analogs with potentially enhanced affinity or selectivity. Quantum mechanics (QM) calculations could further refine the understanding of the molecule's electronic properties and reactivity.

Discovery of Novel Biological Targets and Signaling Mechanisms

While this compound is known to interact with certain pathways, its full biological activity profile remains largely unexplored. A crucial future direction is the use of unbiased, large-scale screening methods to identify novel molecular targets. Techniques such as chemical proteomics, employing affinity-based probes derived from the this compound structure, could be used to "fish out" binding partners from cell lysates.

Furthermore, transcriptomic (RNA-seq) and proteomic analyses of cells treated with the compound could reveal changes in gene and protein expression, offering clues about the signaling pathways it modulates. Investigating its potential role as a signaling molecule in pathways governed by other lipid amides, such as the endocannabinoid system, could be a particularly fruitful avenue. Elucidating these new targets and mechanisms is essential for understanding its physiological functions and exploring its full therapeutic or cosmetic potential.

Development of Advanced Synthetic Routes for Analog Library Creation

The current synthesis of this compound is effective, but the development of more versatile and efficient synthetic routes is a key area for future research. Advanced synthetic methodologies could improve yield, reduce costs, and, most importantly, facilitate the creation of a diverse library of analogs.

A primary goal would be to develop a modular synthetic scheme that allows for easy modification of three key parts of the molecule:

The Acyl Chain: Introducing variations in chain length, saturation (e.g., using stearoyl, linoleoyl), or branching.

The Amine Methylation: Exploring the impact of removing the methyl group (N-oleoyl beta-alanine) or replacing it with larger alkyl groups.

The Beta-Alanine Backbone: Substituting it with other amino acids (e.g., alpha-amino acids, gamma-amino butyric acid) to probe the spatial requirements for activity.

The creation of such a focused library of analogs would be critical for establishing structure-activity relationships (SAR). SAR studies would systematically link changes in chemical structure to changes in biological activity, providing a roadmap for designing next-generation molecules with optimized properties.

Table 2: Proposed Modifications for Analog Library Synthesis

| Molecular Section | Proposed Modification | Rationale for Modification |

| Acyl Chain | Vary length (e.g., C16, C20) and saturation (e.g., linoleoyl, stearoyl). | To investigate the influence of lipophilicity and chain shape on target binding and membrane interaction. |

| N-Alkyl Group | Remove methyl group (H) or substitute with ethyl, propyl groups. | To determine the steric and electronic requirements at the nitrogen atom for biological activity. |

| Amino Acid Core | Replace beta-alanine with alpha-alanine, glycine (B1666218), or GABA. | To probe the importance of the carboxylate group's position relative to the amide bond for target recognition. |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing oleoyl methyl beta-alanine in academic research?

- Methodological Answer : Synthesis typically involves esterification of beta-alanine with oleoyl chloride or transesterification using methyl oleate. Key steps include purification via column chromatography (silica gel) and characterization using nuclear magnetic resonance (NMR; ¹H/¹³C) and mass spectrometry (MS) for structural confirmation . Purity analysis should employ high-performance liquid chromatography (HPLC) with UV detection, as emphasized in pharmacopeial standards for related compounds (e.g., methyl esters) . For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: report detailed experimental protocols, including solvent systems and reaction temperatures, in supplementary materials .

Q. How can researchers design in vitro studies to assess the metabolic stability of this compound?

- Methodological Answer : Use liver microsomal assays (e.g., human or rodent-derived) to evaluate enzymatic hydrolysis. Quantify degradation products (e.g., beta-alanine, oleic acid) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include control experiments with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to identify enzyme-specific pathways. Statistical analysis should follow mixed-model ANOVA to account for inter-experimental variability, as demonstrated in beta-alanine pharmacokinetic studies .

Q. What analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Combine X-ray crystallography (for crystalline derivatives) with two-dimensional NMR techniques (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For non-crystalline compounds, employ computational methods (DFT calculations) to predict vibrational spectra (IR/Raman) and compare with experimental data. Cross-validate results using high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can researchers address contradictory data in studies investigating the bioactive properties of this compound?

- Methodological Answer : Apply multi-omics approaches (e.g., metabolomics, lipidomics) to identify confounding variables, such as batch-to-batch purity variations or cellular uptake efficiency. Use meta-analytic frameworks to reconcile discrepancies across studies, as seen in beta-alanine supplementation trials . For in vivo contradictions, employ genetic knockout models (e.g., Drosophila with pyrimidine catabolism mutations) to isolate metabolic pathways .

Q. What experimental designs are optimal for studying the synergistic effects of this compound with other bioactive compounds?

- Methodological Answer : Adopt factorial design studies (e.g., 2x2 matrix testing this compound ± sodium bicarbonate) to evaluate additive or antagonistic interactions. Measure outcomes like membrane permeability (via Franz cell assays) or anti-inflammatory markers (e.g., IL-6, TNF-α) in co-treatment models. Reference protocols from beta-alanine + sodium bicarbonate synergy studies .

Q. How can spatial transcriptomics be leveraged to map the tissue-specific distribution of this compound metabolites?

- Methodological Answer : Use spatially resolved techniques like MALDI imaging mass spectrometry or single-cell RNA sequencing (scRNA-seq) to localize metabolites in tissues. Integrate CopyKat algorithms (as in HCC studies) to distinguish malignant vs. benign cell uptake patterns . Validate findings with immunohistochemistry for enzymes linked to beta-alanine metabolism (e.g., beta-alanine synthase) .

Q. What strategies mitigate variability in long-term toxicity studies of this compound?

- Methodological Answer : Implement longitudinal designs with staggered dosing cohorts and blinded histopathological assessments. Use LC-MS/MS to monitor cumulative metabolite accumulation. Reference beta-alanine’s endogenous production pathways to establish baseline thresholds . For neurotoxicity, employ Morris water maze tests or EEG-based cognitive function assays, as proposed in beta-alanine brain impact studies .

Methodological Resources

- Statistical Analysis : Use SAS or SPSS for mixed-model ANOVA to handle repeated measures and time-course data .

- Data Visualization : Apply t-SNE or UMAP for dimensionality reduction in metabolomic datasets .

- Reproducibility : Adhere to CONSORT guidelines for clinical trials and provide raw data in supplementary files per Beilstein Journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.